

# FGFR2 Fusion Detection for Pemigatinib Eligibility: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pemigatinib

CAS No.: 1513857-77-6

Cat. No.: S538936

[Get Quote](#)

## Clinical and Regulatory Context

**Pemigatinib** is a selective, potent, oral inhibitor of fibroblast growth factor receptors 1, 2, and 3. It received **accelerated approval from the FDA** in April 2020 and a **Notice of Compliance with conditions from Health Canada** in September 2021 for the treatment of adults with previously treated, unresectable, locally advanced, or metastatic cholangiocarcinoma (CCA) harboring an **FGFR2 fusion or rearrangement** [1] [2]. This approval was based on the **FIGHT-202 trial**, where the cohort of patients with FGFR2 fusions or rearrangements (Cohort A, n=107) demonstrated an **objective response rate (ORR) of 36%** and a **median duration of response (DOR) of 9.1 months** [2].

FGFR2 fusions are among the most common actionable genomic alterations in intrahepatic CCA (iCCA), with an incidence of **approximately 10% to 16%** [3]. These alterations are distinct from FGFR2 mutations and are considered key drivers of tumor growth, often occurring early in disease progression [3]. Consequently, the **National Comprehensive Cancer Network (NCCN)** recommends comprehensive molecular profiling for patients with unresectable or metastatic CCA who are candidates for systemic therapy [3].

## Pre-Analytical Phase: Sample and Test Selection

The initial phase focuses on proper patient identification and sample preparation to ensure valid test results.

## Patient and Sample Eligibility Criteria

- **Disease Indication:** Patients must have a confirmed diagnosis of previously treated, unresectable, locally advanced or metastatic CCA.
- **Tissue Sample:** Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks or slides are the standard specimen. The sample should contain sufficient viable tumor content as required by the selected assay.

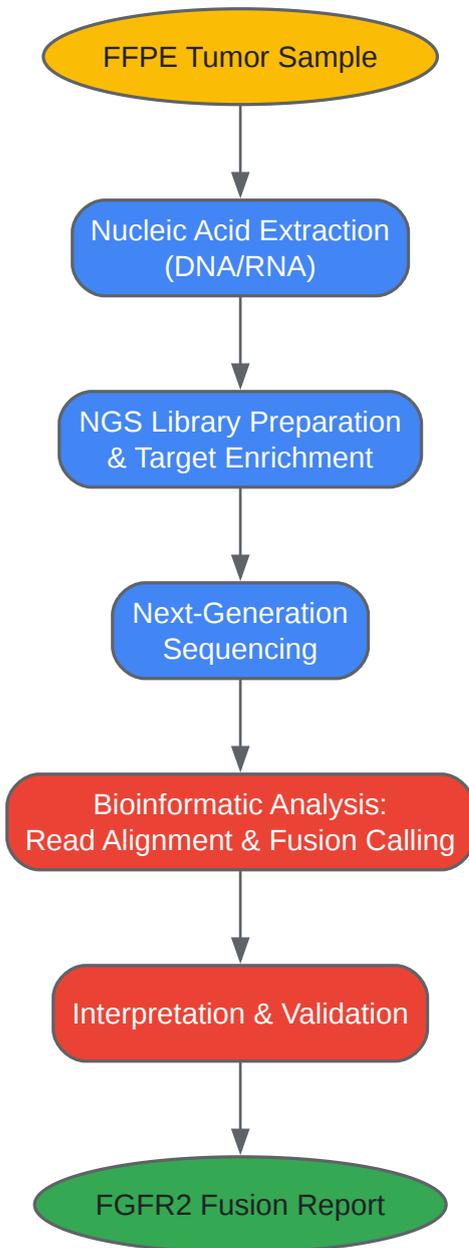
## Guidelines for Test Selection

Selecting an appropriate next-generation sequencing (NGS) assay is critical. The chosen test must [3]:

- **Specifically detect FGFR2 fusions** (distinct from FGFR2 mutations).
- Be capable of detecting fusions with a **wide range of known and unknown fusion partners**, including novel ("n-of-one") fusions unique to a single patient.
- A high-sensitivity NGS-based assay, such as the FDA-approved **FoundationOne CDx**, is recommended as a companion diagnostic for **pemigatinib** [2] [3].

## Analytical Phase: Detection and Identification Workflow

The core testing process involves nucleic acid extraction, library preparation, sequencing, and bioinformatic analysis to identify FGFR2 fusions.

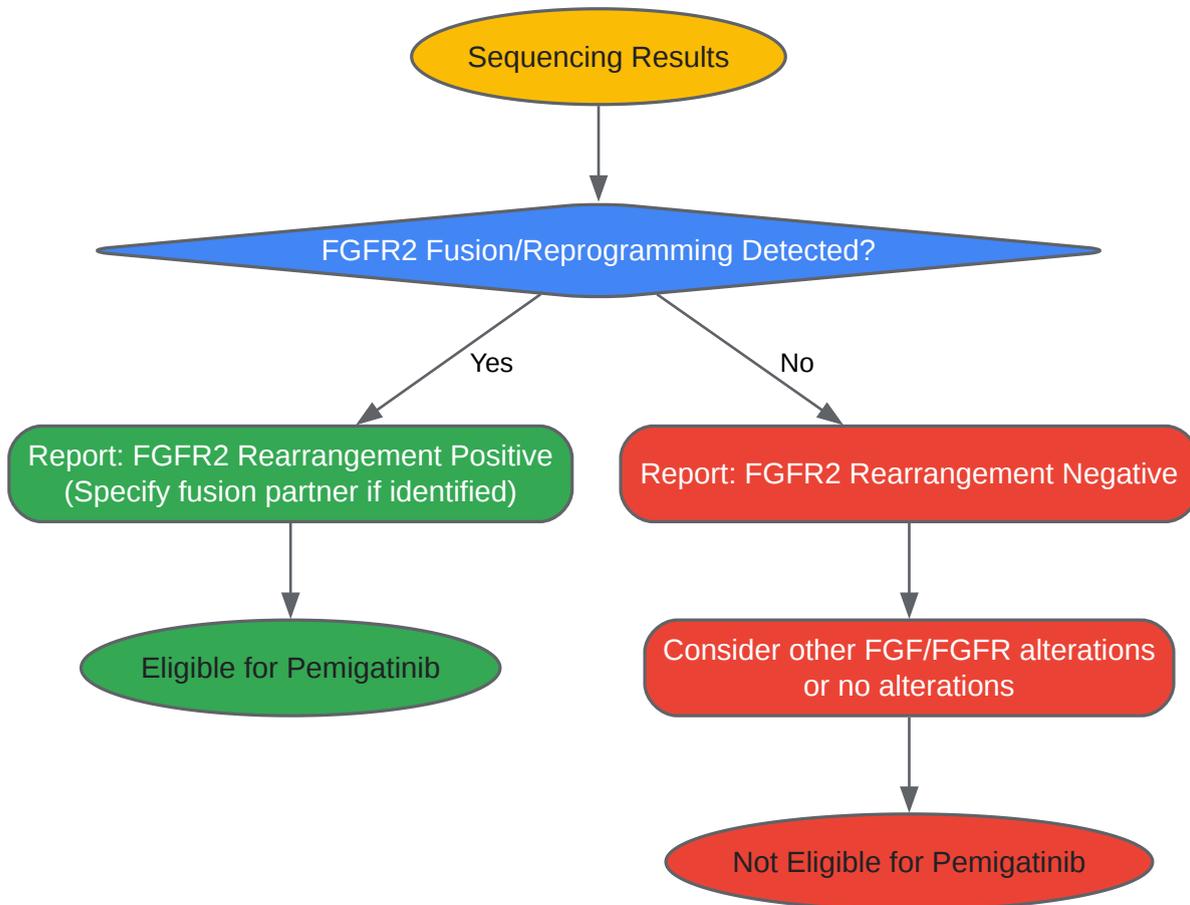


[Click to download full resolution via product page](#)

- **Key Fusion Characteristics:** The breakpoint in the FGFR2 gene is typically predicted to occur within **intron 17 or exon 18**, leaving the kinase domain intact [2]. The most frequently identified fusion is **FGFR2-BICC1** [2].
- **Assay Note:** The analytical method must be optimized to identify the specific genomic breakpoints and the diverse range of possible fusion partners characteristic of FGFR2 rearrangements.

## Post-Analytical Phase: Data Interpretation and Reporting

Following sequencing and analysis, results are interpreted to determine treatment eligibility.



[Click to download full resolution via product page](#)

## Efficacy and Clinical Validation Data

The clinical validity of testing for FGFR2 fusions is robustly supported by the FIGHT-202 trial. The table below summarizes the key efficacy outcomes for **pemigatinib** in the biomarker-defined population [2].

*Table 1: Key Efficacy Outcomes from the FIGHT-202 Trial (Cohort A, N=107)*

Efficacy Parameter	Result	95% Confidence Interval
Objective Response Rate (ORR)	36%	27% - 45%
Complete Response (CR)	2.8%	-
Partial Response (PR)	32.7%	-
Disease Control Rate (DCR)	82%*	-
Median Duration of Response (DOR)	9.1 months	6.0 - 13.5 months
Patients with DOR ≥6 months	63%	-

*As reported in the primary trial publication [1].*

Real-world evidence from a Canadian patient support program has shown comparable outcomes, with a **physician-assessed ORR of 56%** and a **disease control rate of 89%**, reinforcing the drug's efficacy in a non-trial setting [1].

## Safety and Monitoring Protocol

Management of adverse events is crucial for maintaining treatment efficacy and patient safety.

Table 2: Key Monitoring and Management Guidelines for **Pemigatinib**

Adverse Event	Incidence	Monitoring Frequency	Management Strategies
Hyperphosphatemia	93% (lab-based) [3]	Regular serum phosphate checks	Low-phosphate diet; phosphate-lowering therapy; dose interruption/reduction for levels >7 mg/dL [3]

Adverse Event	Incidence	Monitoring Frequency	Management Strategies
<b>Ocular Toxicity</b> (e.g., RPED)	11% [3]	Comprehensive ophthalmologic exam at baseline, q2mo for first 6mo, then q3mo [3]	Urgent ophthalmologic referral for symptoms; dose modification based on severity
<b>Other Common Events</b>	Diarrhea, fatigue, nail toxicity, alopecia, dysgeusia, stomatitis, etc. [2]	During each clinic visit	Supportive care; dose interruption or reduction as per prescribing information

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Pemigatinib in the Real-World Management of ... [pmc.ncbi.nlm.nih.gov]
2. FDA Approval Summary: Pemigatinib for Previously Treated ... [pmc.ncbi.nlm.nih.gov]
3. FGFR2 Fusion Testing Can Inform Treatment in iCCA [hcp.pemazyre.com]

To cite this document: Smolecule. [FGFR2 Fusion Detection for Pemigatinib Eligibility: Application Notes & Protocols]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b538936#fgfr2-fusion-detection-method-for-pemigatinib-eligibility]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)